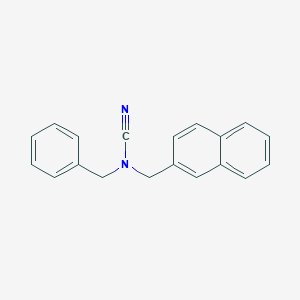

Benzyl(naphthalen-2-ylmethyl)cyanamide

Description

Benzyl(naphthalen-2-ylmethyl)cyanamide is a cyanamide derivative featuring a benzyl group and a naphthalen-2-ylmethyl substituent. Its molecular structure combines aromatic moieties with a cyanamide functional group (–NH–C≡N), which is known for its reactivity and biological activity. Cyanamide derivatives are widely explored in agrochemical and pharmaceutical research due to their roles in plant defense, nitrogen metabolism, and enzyme inhibition .

Properties

IUPAC Name |

benzyl(naphthalen-2-ylmethyl)cyanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2/c20-15-21(13-16-6-2-1-3-7-16)14-17-10-11-18-8-4-5-9-19(18)12-17/h1-12H,13-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLTIAEXAHLACOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN(CC2=CC3=CC=CC=C3C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl(naphthalen-2-ylmethyl)cyanamide typically involves the reaction of benzyl bromide with naphthalen-2-ylmethylamine in the presence of a base, followed by the introduction of a cyanamide group. The reaction conditions often include:

- Solvent: Anhydrous ethanol or acetonitrile

- Base: Sodium hydride or potassium carbonate

- Temperature: Room temperature to reflux conditions

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process typically includes:

- Use of automated systems for precise control of reaction parameters

- Implementation of purification steps such as recrystallization or chromatography to obtain high-purity product

Chemical Reactions Analysis

Types of Reactions: Benzyl(naphthalen-2-ylmethyl)cyanamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitriles or amides.

Reduction: Reduction reactions can convert the cyanamide group to primary amines.

Substitution: The benzyl and naphthalen-2-ylmethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic medium

Reduction: Lithium aluminum hydride or hydrogenation with palladium on carbon

Substitution: Alkyl halides or acyl chlorides in the presence of a base

Major Products Formed:

- Oxidation products: Benzyl(naphthalen-2-ylmethyl)amide

- Reduction products: Benzyl(naphthalen-2-ylmethyl)amine

- Substitution products: Various substituted derivatives depending on the reagents used

Scientific Research Applications

Benzyl(naphthalen-2-ylmethyl)cyanamide finds applications in several fields:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for drug development and pharmaceutical research.

Industry: Utilized in the production of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of Benzyl(naphthalen-2-ylmethyl)cyanamide involves its interaction with molecular targets through its functional groups. The cyanamide group can act as a nucleophile or electrophile, participating in various chemical reactions. The benzyl and naphthalen-2-ylmethyl groups provide structural stability and influence the compound’s reactivity. The pathways involved may include:

- Nucleophilic addition to electrophilic centers

- Formation of coordination complexes with metal ions

- Radical-mediated reactions

Comparison with Similar Compounds

Comparison with Similar Cyanamide Derivatives

Structural and Physicochemical Properties

The table below compares key structural and physicochemical attributes of Benzyl(naphthalen-2-ylmethyl)cyanamide with related compounds:

Key Observations :

- Molecular Weight: The naphthalene group in this compound increases its molecular weight by ~100 g/mol compared to N-Benzyl-2-cyanoacetamide, likely reducing solubility in polar solvents.

- Functional Groups: Unlike N-Benzyl-2-cyanoacetamide, which contains a carbonyl group, the target compound retains the cyanamide group, which is associated with phytotoxic and antioxidant effects in plants .

Cyanamide in Agriculture

Cyanamide derivatives are used as nitrogen fertilizers and plant defense enhancers. For example:

- Cyanamide reduces Blumeria graminis (Bgt) infection in wheat but exhibits phytotoxicity, stunting plant growth and elevating oxidative stress markers like H₂O₂ .

- This compound : The bulky aromatic substituents might mitigate phytotoxicity by slowing degradation, though this remains speculative without direct data.

Pharmaceutical and Biochemical Potential

- N-Benzyl-2-cyanoacetamide: The acetamide group may interact with enzymes like proteases or kinases, common in drug design.

- Benzimidazole-derived cyanamides : The benzimidazole moiety in compounds like (1-Methyl-1H-benzimidazol-2-yl)-cyanamide is associated with antimicrobial and anticancer activity . The naphthalene analog could similarly target hydrophobic binding pockets.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Benzyl(naphthalen-2-ylmethyl)cyanamide, and what methodological considerations are critical for yield optimization?

- Answer : The compound can be synthesized via base-mediated aminoalkylation reactions. A key method involves reacting cyanamide derivatives with disulfanes in the presence of Cu(OH)₂ as a catalyst, which promotes disulfane formation while suppressing thioether byproducts . Critical parameters include:

- Catalyst concentration : Excess Cu(OH)₂ may chelate intermediates, reducing efficiency.

- Solvent/base system : Polar aprotic solvents (e.g., DMF) with K₂CO₃ enhance reaction kinetics.

- Temperature : Optimal yields (e.g., >90%) are achieved at 60–80°C under inert conditions.

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) is recommended.

Q. How should researchers design experiments to evaluate the bioactivity of this compound in plant physiology studies?

- Answer : Adopt a randomized block design with dose-response testing, as demonstrated in cyanamide agricultural trials . Key steps:

- Treatment groups : Include a control (e.g., water) and escalating doses (e.g., 0.5–3.5% w/v) combined with adjuvants like 3% oil to enhance uptake .

- Metrics : Measure sprouting percentage, flowering time, and bud uniformity at intervals (e.g., 15, 22, 29 days post-application).

- Statistical analysis : Use ANOVA with polynomial regression to model dose effects .

Q. What spectroscopic and chromatographic techniques are essential for characterizing this compound?

- Answer : Prioritize:

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., benzyl vs. naphthyl proton environments).

- HRMS : High-resolution mass spectrometry for molecular formula validation.

- HPLC-PDA : Purity assessment (>95%) with reverse-phase C18 columns (acetonitrile/water mobile phase).

Advanced Research Questions

Q. How can contradictory data on dose-dependent effects of cyanamide derivatives in plant studies be resolved?

- Answer : Inconsistent results (e.g., higher doses reducing sprouting in some trials ) may arise from environmental or species-specific factors. Mitigation strategies:

- Controlled variables : Standardize temperature, humidity, and rootstock genetics (e.g., "Adams" quince vs. other rootstocks ).

- Temporal analysis : Monitor soil nitrate/ammonium fluctuations, as cyanamide alters nitrogen availability, affecting microbial biomass and pH .

- Meta-analysis : Compare data across cultivars (e.g., Pyrus communis vs. grapevines) to identify tolerance thresholds .

Q. What mechanistic insights explain the role of this compound in modulating soil microbial communities?

- Answer : Cyanamide derivatives increase soil pH and microbial biomass carbon (MBC) by releasing NH₄⁺ during hydrolysis, which shifts microbial composition . Advanced methodologies:

- PLFA profiling : Use phospholipid fatty acid analysis to track community shifts (e.g., Gram-negative bacteria dominance in cyanamide-treated soils ).

- Metagenomics : Correlate functional genes (e.g., amoA for ammonia oxidation) with nitrogen cycling dynamics.

Q. What reaction intermediates and competing pathways are critical in the synthesis of this compound?

- Answer : Key intermediates include mercaptans and N-phenyl cyanamide, identified via GC-MS control experiments . Competing pathways:

- Thioether formation : Favored in the absence of Cu(OH)₂ or with excess base (SN2 reactions between thiols and halides) .

- Disulfane generation : Catalyzed by Cu(OH)₂ under aerobic conditions.

- Mitigation : Optimize catalyst loading (0.5–1.0 equiv.) and avoid halide contaminants.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.